Cas no 1571-30-8 (8-Hydroxyquinoline-2-carboxylic acid)

8-Hydroxyquinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-Hydroxyquinoline-2-carboxylic acid
- 8-HYDROXY-2-QUINOLINECARBOXYLIC ACID
- 8-HYDROXYQUINALDIC ACID
- RARECHEM AL BO 1187
- 8-hydroxy-quinaldicaci
- methyl 8-hydroxyquinoline-2-carboxylate
- Potassiumhydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate
- Moxifloxacin Impurity 27
- Quinaldic acid, 8-hydroxy-
- 2-Quinolinecarboxylic acid, 8-hydroxy-
- Oprea1_440614
- MLS000849721
- ST086494
- 8HC
- 4lv4
- BDBM382
- cid_74079
- 55088_ALDRICH
- UHBIKXOBLZWFKM-UHFFFAOYSA-N
- BDBM237136
- BAY32-5915
- AKOS001591538
- BAY 32-5915
- BAY32 5915
- BAY-32-5915
- BRN 0146082
- NCGC00246181-01
- 8-Hydroxy quinoline-2-carboxylic acid
- 8-hydroxy-quinoline-2-carboxylic acid
- EU-0033714
- CHEBI:109435
- 8-oxidanylquinoline-2-carboxylic acid
- 8-Hydroxy-2-quinolinecarboxylic acid, >=98.0% (GC)
- MLS-0146266.0001
- CS-0059230
- SMR000455739
- US9394254, 5 (HCA)
- F13965
- TS-02668
- 2-Quinolinecarboxylicacid,8-hydroxy-
- SB67486
- FT-0621540
- CHEMBL1368601
- A809811
- 8-hydroxyquinaldinic acid
- EBM66FCM33
- NCGC00246181-02
- SY081302
- HY-W067427
- DTXSID00166211
- Quinolinecarboxylic acid, 8-hydroxy-
- H1658
- MLS000849721-02
- BAY 32 5915
- BAY325915
- SCHEMBL171491
- 8-hydroxyquinolinium-2-carboxylate
- MFCD00168972
- Q27188565
- 1571-30-8
- W-205807
- 5-22-05-00272 (Beilstein Handbook Reference)
- DB-043342
- ALBB-020374
-
- MDL: MFCD00168972
- インチ: 1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)
- InChIKey: UHBIKXOBLZWFKM-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])C(C(=O)O[H])=NC=21
- BRN: 0146082
計算された属性
- せいみつぶんしりょう: 189.04300
- どういたいしつりょう: 189.042593
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 黄色結晶
- 密度みつど: 1.3175 (rough estimate)
- ゆうかいてん: 213-214 °C
- ふってん: 324.41°C (rough estimate)
- フラッシュポイント: 211.9±24.6 °C
- 屈折率: 1.5400 (estimate)
- PSA: 70.42000
- LogP: 1.63860
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- ようかいせい: 未確定
8-Hydroxyquinoline-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:UZ9450000
-
危険物標識:
- セキュリティ用語:S26-36
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8-Hydroxyquinoline-2-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Hydroxyquinoline-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129870-5g |
BAY32-5915 |
1571-30-8 | 98% | 5g |
¥2985 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70675-200mg |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | ≥98% | 200mg |
¥308.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167592-200mg |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | 98% | 200mg |
¥264.90 | 2023-09-02 | |
Chemenu | CM145725-1g |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | 98% | 1g |
$112 | 2023-02-17 | |
TRC | H953473-100mg |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | 100mg |
$81.00 | 2023-05-18 | ||
TRC | H953473-1g |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | 1g |
$333.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1658-5G |
8-Hydroxyquinoline-2-carboxylic Acid |
1571-30-8 | >98.0%(GC)(T) | 5g |
¥3250.00 | 2024-04-17 | |
abcr | AB206216-5 g |
8-Hydroxyquinoline-2-carboxylic acid, 97%; . |
1571-30-8 | 97% | 5g |
€560.80 | 2023-05-06 | |
Fluorochem | 220263-250mg |
8-Hydroxyquinoline-2-carboxylic acid |
1571-30-8 | 95% | 250mg |
£39.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129870-1g |
BAY32-5915 |
1571-30-8 | 98% | 1g |
¥903 | 2023-04-15 |
8-Hydroxyquinoline-2-carboxylic acid 関連文献
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1. 8-Hydroxyquinaldic acidH. Irving,A. R. Pinnington J. Chem. Soc. 1954 3782
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Valentina Oliveri,Francesco Bellia,Giuseppa Ida Grasso,Adriana Pietropaolo,Graziella Vecchio RSC Adv. 2016 6 47229
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3. The very rapid zinc(II)- and copper(II)-promoted hydrolysis of 8-acetoxyquinoline-2-carboxylic acid. A model for the rate of catalysis by carboxypeptidase ARobert W. Hay,Charles R. Clark J. Chem. Soc. Dalton Trans. 1977 1993
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Gülay Bozoklu,Claire Marchal,Jacques Pécaut,Daniel Imbert,Marinella Mazzanti Dalton Trans. 2010 39 9112
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5. Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylateRobert W. Hay,Charles R. Clark J. Chem. Soc. Dalton Trans. 1977 1866
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Sofia Gama,Mariachiara Frontauria,Nico Ueberschaar,Giuseppe Brancato,Demetrio Milea,Silvio Sammartano,Winfried Plass New J. Chem. 2018 42 8062
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Emily L. Byrne,Ruairi O’Donnell,Mark Gilmore,Nancy Artioli,John D. Holbrey,Ma?gorzata Swad?ba-Kwa?ny Phys. Chem. Chem. Phys. 2020 22 24744
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Laura M. Dornan,Gráinne M. A. Clendenning,Mateusz B. Pitak,Simon J. Coles,Mark J. Muldoon Catal. Sci. Technol. 2014 4 2526
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Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
-
Maria Baskin,Natalia Fridman,Monica Kosa,Galia Maayan Dalton Trans. 2017 46 15330
8-Hydroxyquinoline-2-carboxylic acidに関する追加情報
Introduction to 8-Hydroxyquinoline-2-carboxylic Acid (CAS No. 1571-30-8)
8-Hydroxyquinoline-2-carboxylic acid, chemically designated as C9H7NO3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid, identified by its unique CAS number 1571-30-8, has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s structural framework, featuring a quinoline core substituted with hydroxyl and carboxylic acid functionalities, makes it a valuable scaffold for designing novel therapeutic agents.
The structure of 8-Hydroxyquinoline-2-carboxylic acid contributes to its remarkable reactivity and biological activity. The quinoline moiety is well-documented for its antimicrobial, antimalarial, and anticancer properties, while the presence of both hydroxyl and carboxylic acid groups enhances its potential for further functionalization. This dual functionality allows for the facile synthesis of derivatives with tailored pharmacological profiles, making it a cornerstone in drug discovery efforts.
In recent years, 8-Hydroxyquinoline-2-carboxylic acid has been extensively studied for its role in the development of metal chelating agents. Its ability to coordinate with various metal ions has opened up avenues in the treatment of metal-based toxins and in the design of targeted radiopharmaceuticals for imaging and therapy. For instance, complexes derived from this compound have shown promise in mitigating the toxic effects of heavy metals such as iron overload conditions (e.g., hemochromatosis) by facilitating their safe excretion from the body.
Moreover, the pharmacological significance of 8-Hydroxyquinoline-2-carboxylic acid extends to its applications in anticancer research. Quinoline derivatives are known to interfere with DNA replication and protein synthesis in cancer cells, making them effective chemotherapeutic agents. The carboxylic acid group provides a site for further derivatization, enabling the creation of prodrugs or analogs that exhibit enhanced solubility or targeted delivery mechanisms. Recent studies have highlighted its potential in inhibiting kinases and other enzymes overexpressed in tumors, thereby inhibiting tumor growth and metastasis.
Another compelling aspect of 8-Hydroxyquinoline-2-carboxylic acid is its utility in the field of infectious diseases. The quinoline scaffold is a key component in several antimalarial drugs, including chloroquine and quinine analogs. The hydroxyl group’s ability to form hydrogen bonds with biological targets enhances binding affinity, contributing to therapeutic efficacy. Current research is exploring modifications to this core structure to develop next-generation antimalarials with improved resistance profiles against drug-resistant strains of *Plasmodium falciparum*.
Beyond its medicinal applications, 8-Hydroxyquinoline-2-carboxylic acid has found utility in material science and catalysis. Its chelating properties make it an effective ligand in coordination chemistry, facilitating the synthesis of catalysts for organic transformations. Additionally, derivatives of this compound have been employed in the development of sensors for detecting metal ions and small molecules due to their selective binding capabilities.
The synthesis of 8-Hydroxyquinoline-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as quinine or 8-hydroxyquinoline. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Researchers are continually optimizing synthetic routes to improve yield and purity while minimizing environmental impact.
In conclusion, 8-Hydroxyquinoline-2-carboxylic acid (CAS No. 1571-30-8) is a multifaceted compound with broad implications across pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it an indispensable tool for drug discovery and industrial applications. As research progresses, new derivatives and applications are likely to emerge, further solidifying its importance in modern chemistry.
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